Lamivudine-13C,15N2,d2

LC-MS/MS Bioanalysis Isotope Dilution

Lamivudine-13C,15N2,d2 (BCH-189-13C,15N2,d2) is a purpose-designed +5 Da stable isotope-labeled internal standard for the precise quantification of lamivudine by LC-MS/MS. Unlike generic or lower-label variants, its unique ¹³C/¹⁵N/d₂ mixed labeling ensures perfect co-elution with the target analyte while providing a critical mass shift that eliminates spectral cross-talk from the natural isotopic envelope. This is essential for achieving baseline chromatographic resolution and validated, matrix-independent quantitation at low ng/mL therapeutic concentrations. Supplied with full analytical characterization traceable to USP/EP standards, it directly supports regulatory-compliant bioanalytical method validation (FDA, ICH M10) and ANDA submission requirements.

Molecular Formula C8H11N3O3S
Molecular Weight 234.25 g/mol
Cat. No. B12375175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLamivudine-13C,15N2,d2
Molecular FormulaC8H11N3O3S
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1C(OC(S1)CO)N2C=CC(=NC2=O)N
InChIInChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1/i3D2,8+1,10+1,11+1
InChIKeyJTEGQNOMFQHVDC-YWYGFFCWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lamivudine-13C,15N2,d2: Triple-Labeled Stable Isotope Internal Standard for Quantitative LC-MS/MS Bioanalysis


Lamivudine-13C,15N2,d2 (BCH-189-13C,15N2,d2) is a stable isotope-labeled analog of the nucleoside reverse transcriptase inhibitor (NRTI) lamivudine, incorporating one ¹³C atom, two ¹⁵N atoms, and two deuterium (²H) atoms into the molecular framework [1]. With a molecular formula of C₇¹³CH₉D₂¹⁵N₂NO₃S and a molecular weight of 234.25 g/mol, this compound differs from the unlabeled parent (C₈H₁₁N₃O₃S, 229.26 g/mol) by a mass shift of +5 Da [2]. The compound is intended exclusively as an analytical internal standard (IS) for the accurate quantification of lamivudine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), where its co-elution with the analyte and distinct mass-to-charge ratio (m/z) enable precise correction for matrix effects, extraction variability, and ionization efficiency [3].

Why Lamivudine-13C,15N2,d2 Cannot Be Substituted by Unlabeled or Singly-Labeled Lamivudine Analogs in Quantitative Bioanalysis


Generic substitution of Lamivudine-13C,15N2,d2 with unlabeled lamivudine or alternative stable isotope-labeled variants (e.g., Lamivudine-13C,d2, Lamivudine-15N2,13C) introduces significant quantitative error and analytical invalidity. The fundamental principle of isotope dilution mass spectrometry (IDMS) demands that the internal standard (IS) co-elute with the analyte while exhibiting a mass spectrometric signal free from isotopic cross-talk (i.e., contribution from the natural abundance isotopes of the analyte). Unlabeled lamivudine fails this requirement, as its m/z signal is indistinguishable from the analyte. Singly- or doubly-labeled analogs (e.g., +3 Da for Lamivudine-13C,d2) risk spectral overlap with the analyte's M+1, M+2, or M+3 isotopic peaks, which are substantial at the low ng/mL concentrations typical of pharmacokinetic studies [1]. The +5 Da mass shift of Lamivudine-13C,15N2,d2 provides a critical analytical window, ensuring baseline resolution of the IS channel from the analyte's natural isotopic envelope . Furthermore, deuterium-labeled compounds can exhibit subtle chromatographic retention time shifts (deuterium isotope effect) compared to their non-deuterated counterparts, a phenomenon less pronounced with ¹³C/¹⁵N labeling; the mixed labeling strategy of this compound balances these effects to maintain co-elution while achieving the necessary mass separation .

Quantitative Differentiation of Lamivudine-13C,15N2,d2 Against Unlabeled and Alternative Labeled Analogs


Mass Spectrometric Resolution: +5 Da Shift Eliminates Isotopic Cross-Talk from Analyte

Lamivudine-13C,15N2,d2 provides a +5 Da mass shift (m/z 234 → 239 for [M+H]⁺) relative to unlabeled lamivudine (m/z 230 → 231 for [M+H]⁺), compared to only +3 Da for Lamivudine-13C,d2 and +3 Da for Lamivudine-15N2,13C. This increased mass difference ensures that the internal standard's MRM transition channel is free from contribution by the analyte's natural abundance ¹³C and ¹⁵N isotopes, which are significant at low concentrations [1]. In a validated UPLC-MS/MS method for lamivudine quantification, the use of a +5 Da labeled IS allowed for a lower limit of quantification (LLOQ) of 2.5 ng/mL with accuracy within 93–104% [2]. The target compound's specific isotopic enrichment specifications from suppliers—99% ¹³C, 98% ²H, 98% ¹⁵N—guarantee minimal unlabeled impurity that could otherwise compromise the assay's dynamic range [3].

LC-MS/MS Bioanalysis Isotope Dilution Method Validation

Chemical Purity and Isotopic Enrichment: ≥98% Purity with Defined Isotopic Abundance

Lamivudine-13C,15N2,d2 is supplied with a minimum chemical purity of ≥98% as determined by HPLC, and minimum isotopic enrichment specifications of 99% ¹³C, 98% ²H, and 98% ¹⁵N . This dual specification—chemical purity and isotopic enrichment—is essential for its use as a certified reference standard. In contrast, alternative labeled analogs such as [13C,15N3]-Lamivudine, while offering higher mass shift (+4 Da), lack the deuterium label and may have different purity profiles; supplier data for [13C,15N3]-Lamivudine indicates ≥98% purity and 99% enrichment for both isotopes, but the +4 Da shift may still present some overlap risk in high-sensitivity applications . The triple-labeling strategy of Lamivudine-13C,15N2,d2 provides a unique combination of mass shift and isotopic purity that is documented in comprehensive Certificates of Analysis (CoA) compliant with ISO 17034 reference material producer standards [1].

Reference Standard Quality Control Certificate of Analysis Regulatory Compliance

Regulatory-Grade Characterization for ANDA and Pharmacopeial Traceability

Lamivudine-13C,15N2,d2 is manufactured and characterized under quality systems compliant with ISO 17034 for reference material production, and is supplied with detailed characterization data including NMR, chromatographic purity, mass spectrometry, and residual solvent analysis [1]. This level of characterization exceeds that of many research-grade labeled analogs and is specifically intended for Abbreviated New Drug Application (ANDA) method validation and commercial quality control [2]. In contrast, alternative labeled lamivudine standards such as Lamivudine-15N2,13C (CAS 1217746-03-6) are often supplied as research-grade materials without the full regulatory documentation package . The target compound can be provided with traceability to USP or EP pharmacopeial standards, a feature critical for analytical method transfer and regulatory inspection [2].

Regulatory Science Pharmaceutical Analysis Method Validation Quality Control

High-Value Application Scenarios for Lamivudine-13C,15N2,d2 in Pharmaceutical Development and Clinical Research


Validated Bioanalytical Method Development for Pharmacokinetic Studies

Lamivudine-13C,15N2,d2 serves as the optimal internal standard for developing and validating LC-MS/MS methods to quantify lamivudine in human plasma, CSF, or tissue homogenates. Its +5 Da mass shift ensures no cross-talk with the analyte, while its high isotopic enrichment minimizes background signal. This enables accurate determination of pharmacokinetic parameters (AUC, Cmax, t1/2) at therapeutic concentrations as low as 2.5 ng/mL, as demonstrated in recent UPLC-MS/MS methods for antiretroviral drug monitoring [1]. The compound's regulatory-grade documentation supports method validation per ICH M10 and FDA bioanalytical guidelines, facilitating successful regulatory submissions [2].

Therapeutic Drug Monitoring (TDM) in Special Populations

In clinical settings requiring precise lamivudine quantification—such as patients with end-stage renal disease on peritoneal dialysis, where lamivudine exposure is highly variable—Lamivudine-13C,15N2,d2 enables robust, matrix-independent quantitation. Studies have reported lamivudine serum concentrations ranging from 17.8 to 199.1 ng/mL (Cmin to Cmax) in such populations, necessitating an IS that corrects for significant matrix effects from uremic plasma [1]. The compound's co-elution with lamivudine and distinct MS signal allow for accurate TDM, guiding dose adjustments to maintain therapeutic levels while avoiding toxicity [2].

Quality Control and Stability Testing for Generic Drug Products

For pharmaceutical manufacturers developing generic lamivudine formulations (e.g., ANDA submissions), Lamivudine-13C,15N2,d2 is the reference standard of choice for analytical method validation and routine QC release testing. Its triple labeling and full characterization package support dissolution testing, impurity profiling, and stability-indicating assays, all required for regulatory approval [1]. Traceability to USP or EP standards ensures that analytical results are defensible during FDA inspections and interchangeable across global manufacturing sites, a critical advantage over research-grade labeled analogs [2].

Metabolite Identification and Intracellular Pharmacology Studies

In research settings investigating the intracellular phosphorylation of lamivudine to its active triphosphate form, Lamivudine-13C,15N2,d2 can be used as a tracer to distinguish exogenous drug from endogenous nucleotides. The combination of ¹³C and ¹⁵N labels facilitates detection by high-resolution mass spectrometry (HRMS) with minimal interference, enabling precise quantitation of lamivudine anabolites in peripheral blood mononuclear cells (PBMCs) [1]. This application supports studies of NRTI pharmacology, drug resistance, and pharmacodynamics in HIV and HBV research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lamivudine-13C,15N2,d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.